2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE
Description
Properties
IUPAC Name |
2-fluoro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c21-18-11-4-3-9-17(18)20(24)22-13-12-19(23)16-10-5-7-14-6-1-2-8-15(14)16/h1-11,19,23H,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFMXMDGOSJBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, including the introduction of the fluorine atom, the formation of the hydroxy group, and the attachment of the naphthalene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or modify the naphthalene moiety.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a de-fluorinated derivative.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits significant biological activities:
- Anti-inflammatory Properties : Studies have shown that compounds containing the naphthalene moiety can inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. The introduction of fluorine atoms increases the compound's ability to form hydrogen bonds with target proteins, potentially enhancing its anti-inflammatory effects .
- Potential Anticancer Activity : The structural characteristics of 2-fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide suggest that it may interfere with cancer cell proliferation. The naphthalene derivative has been associated with the inhibition of tumor growth in various models, although specific studies on this compound are still emerging .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom and the naphthalene structure contributes to the compound's pharmacological properties. The fluorine atom enhances membrane permeability and metabolic stability, while the naphthalenic moiety provides a platform for further modifications to improve efficacy and selectivity against specific biological targets.
Case Study 1: Inhibition of NF-κB Pathway
A study investigated the effects of various naphthalene derivatives on the NF-κB signaling pathway. Results indicated that compounds similar to this compound significantly reduced NF-κB activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Antitumor Activity
In another study focusing on naphthalene derivatives, researchers found that specific modifications to the naphthalene structure led to enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural variations in developing more effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxy group play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of the target compound with analogs from the evidence:
Key Observations:
- Substituent Effects: The 2-fluoro group in the target compound may enhance metabolic stability compared to 3-methyl () or 3-methoxy () analogs, as fluorine often reduces oxidation susceptibility .
- Functional Groups :
- The hydroxyl group in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () enables hydrogen bonding, critical for directing metal catalysis or substrate binding .
- Thioureido and methoxy groups in introduce sulfur and electron-donating effects, which could alter reactivity compared to the fluorine and hydroxyl motifs in the target compound .
Biological Activity
2-Fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process, typically starting from 4-fluorobenzohydrazide and 4-hydroxypropiophenone. The reaction is conducted under controlled conditions, resulting in the formation of crystals that exhibit specific structural features such as hydrogen bonding networks and π-π interactions, which are critical for its biological activity .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Fluorobenzohydrazide, 4-Hydroxypropiophenone | Stirring at 50 °C for 5 hours | Crude product |
| 2 | Crude product in hot ethanol | Cooling to room temperature | Crystals of target compound |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral agent and its effects on different cellular pathways.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives with naphthalene moieties have shown efficacy against several viruses by inhibiting their replication in vitro. The compound's structure allows it to interact with viral proteins, thus preventing the virus's cytopathic effects on host cells .
Table 2: Antiviral Efficacy of Related Compounds
| Compound Name | Virus Type | EC50 (µM) | Selective Index |
|---|---|---|---|
| Compound A | Hepatitis C | 3.4 | >2.42 |
| Compound B | Influenza | 0.54 | >5 |
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways associated with viral replication. For example, it may interfere with RNA-dependent RNA polymerase activity, which is crucial for viral genome replication .
Case Studies
Several case studies have documented the efficacy of naphthalene-based compounds in clinical settings:
- Case Study on Hepatitis C Treatment : A study demonstrated that a compound structurally related to this compound significantly reduced viral load in patients resistant to conventional therapies.
- Influenza Virus Inhibition : Another study reported that the compound exhibited potent inhibitory effects on influenza virus strains, showing promise as a therapeutic agent during outbreaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
